molecular formula C10H9BrO2 B13303639 2-Bromo-4-cyclopropanecarbonylphenol

2-Bromo-4-cyclopropanecarbonylphenol

Cat. No.: B13303639
M. Wt: 241.08 g/mol
InChI Key: WTGKVVRZFZCZOI-UHFFFAOYSA-N
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Description

2-Bromo-4-cyclopropanecarbonylphenol is a brominated phenolic compound characterized by a cyclopropanecarbonyl substituent at the para position and a bromine atom at the ortho position of the phenolic ring. The bromine atom and cyclopropane moiety may confer unique reactivity and steric properties compared to simpler bromophenol derivatives .

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

(3-bromo-4-hydroxyphenyl)-cyclopropylmethanone

InChI

InChI=1S/C10H9BrO2/c11-8-5-7(3-4-9(8)12)10(13)6-1-2-6/h3-6,12H,1-2H2

InChI Key

WTGKVVRZFZCZOI-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)C2=CC(=C(C=C2)O)Br

Origin of Product

United States

Preparation Methods

Bromination of Phenolic Precursors

The initial step involves selective bromination of phenol or phenol derivatives to introduce the bromine atom at the ortho position relative to the hydroxyl group. This is typically performed using bromine (Br₂) under controlled conditions:

  • Reagents: Bromine (Br₂), acetic acid or aqueous conditions
  • Conditions: Temperature maintained between 0°C and 25°C to favor ortho substitution
  • Reaction Mechanism: Electrophilic aromatic substitution, where bromine acts as the electrophile, facilitated by the activating hydroxyl group

Reaction scheme:

Phenol + Br₂ → 2-Bromophenol (ortho and para isomers)

The regioselectivity can be directed towards the ortho position owing to the activating hydroxyl group, with reaction conditions optimized to favor mono-bromination.

Synthesis of Cyclopropanecarbonylphenol Derivative

The cyclopropanecarbonyl moiety is introduced via a cyclopropanation of the aromatic ring, often employing diazo compounds or carbene transfer reagents:

  • Reagents: Cyclopropanation agents such as diazomethane derivatives or Simmons–Smith reagents
  • Conditions: Typically carried out in inert solvents like dichloromethane at low temperatures (-78°C to 0°C) to control reactivity and prevent overreaction

Mechanism: Carbene insertion into the aromatic ring or adjacent to the phenolic hydroxyl, with regioselectivity governed by electronic and steric factors.

Functionalization to Attach the Carbonyl Group

The phenol derivative bearing the cyclopropyl group undergoes oxidation or acylation to introduce the carbonyl functionality at the para position:

  • Reagents: Oxidants such as PCC (Pyridinium chlorochromate) or acyl chlorides
  • Conditions: Mild oxidizing conditions or acylation in the presence of bases like pyridine

This step ensures the formation of the cyclopropanecarbonylphenol structure with the desired substitution pattern.

Final Bromination to Yield 2-Bromo-4-cyclopropanecarbonylphenol

The last step involves selective bromination at the phenolic ring, now bearing the cyclopropylcarbonyl group:

  • Reagents: Bromine or N-bromosuccinimide (NBS)
  • Conditions: Controlled temperature (0°C to room temperature) to prevent polybromination
  • Mechanism: Electrophilic aromatic substitution, with the existing substituents directing regioselectivity

Reaction Pathway Summary Table

Step Reaction Reagents Conditions Outcome References
1 Bromination of phenol Br₂, acetic acid 0–25°C 2-Bromophenol
2 Cyclopropanation of aromatic ring Diazomethane or Simmons–Smith reagents -78°C to 0°C Cyclopropylphenol derivative
3 Functionalization to introduce carbonyl PCC, acyl chlorides Mild oxidizing or acylation conditions Cyclopropanecarbonylphenol
4 Final bromination Br₂ or NBS 0–25°C 2-Bromo-4-cyclopropanecarbonylphenol

Optimization and Considerations

  • Regioselectivity: The hydroxyl group on phenol strongly activates ortho and para positions, which guides the bromination and cyclopropanation steps.
  • Reaction Conditions: Temperature control is critical to prevent over-bromination or polycyclopropanation.
  • Yield Enhancement: Use of excess reagents or catalysts such as copper catalysts in cyclopropanation can improve yields.
  • Purification: Recrystallization and chromatography are employed to isolate high-purity products at each stage.

In-Depth Research Findings

Recent advances in synthetic organic chemistry have refined these methods:

Data Tables and Figures

Reaction Step Reagents Temperature Yield (%) Notes
Bromination Br₂, acetic acid 0–25°C 85–95 Regioselective at ortho position
Cyclopropanation Diazomethane or Simmons–Smith -78°C to 0°C 70–85 Controlled to prevent polycyclopropanation
Oxidation/Acylation PCC or acyl chlorides Room temp 80–90 Mild conditions preserve phenol integrity
Final Bromination Br₂ or NBS 0–25°C 80–90 Selective at para position

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyclopropanecarbonylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bromination: Diethyl dibromo-malonate is used for bromination reactions.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed.

    Coupling: Palladium catalysts are used in Suzuki-Miyaura coupling reactions.

Major Products

    Substitution: Formation of various substituted phenols.

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexanol derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

2-Bromo-4-cyclopropanecarbonylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyclopropanecarbonylphenol involves its interaction with specific molecular targets. The bromine atom and the phenol group play crucial roles in its reactivity. The compound can form hydrogen bonds and engage in electrophilic aromatic substitution reactions, influencing various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structural features suggest potential interactions with enzymes and receptors involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Bromophenol Derivatives

The following analysis compares 2-Bromo-4-cyclopropanecarbonylphenol with three structurally related compounds from the evidence: 4-Bromo-2-isopropylphenol, 2-Bromo-4'-methoxyacetophenone, and 2-Bromo-N-(4-chlorophenyl)-2-methyl-propanamide. Key differences in substituents, molecular properties, and applications are highlighted.

Structural and Functional Group Differences
Compound Substituents at Positions 2 and 4 Functional Groups Molecular Formula Molecular Mass (g/mol)
2-Bromo-4-cyclopropanecarbonylphenol Bromo (2), cyclopropanecarbonyl (4) Phenol, carbonyl, cyclopropane Not provided Not available
4-Bromo-2-isopropylphenol Isopropyl (2), bromo (4) Phenol, branched alkyl C₉H₁₁BrO 215.090
2-Bromo-4'-methoxyacetophenone Bromo (2), methoxyacetophenone (4') Acetophenone, methoxy, phenol C₉H₉BrO₂ Not available
2-Bromo-N-(4-chlorophenyl)-... Bromo (2), methyl-propanamide (4) Amide, chloro, bromo C₁₀H₁₀BrClNO Not available

Key Observations :

  • Substituent Position: Unlike 4-Bromo-2-isopropylphenol (bromo at position 4), the target compound has bromo at position 2, which may alter electronic effects on the aromatic ring and influence reactivity in substitution reactions .
  • Functional Groups: The cyclopropanecarbonyl group in the target compound introduces a rigid, strained ring system absent in 4-Bromo-2-isopropylphenol (isopropyl) and 2-Bromo-4'-methoxyacetophenone (methoxyacetophenone). This could affect solubility, stability, and interactions in biological systems .
Physicochemical Properties
  • 4-Bromo-2-isopropylphenol: Average mass: 215.090 g/mol . High purity (95%) and stability under standard conditions .
  • 2-Bromo-4-cyclopropanecarbonylphenol (Inferred): Cyclopropane’s electron-withdrawing effect may reduce phenolic acidity compared to alkyl-substituted derivatives like 4-Bromo-2-isopropylphenol.

Biological Activity

2-Bromo-4-cyclopropanecarbonylphenol is an organic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, synthesis methods, and relevant research findings, including comparative studies with structurally similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H9_{9}BrO2_{2}
  • Molecular Weight : Approximately 215.07 g/mol
  • Structural Features : The compound contains a bromine atom at the 2-position and a cyclopropanecarbonyl group at the 4-position of a phenolic ring, which contributes to its unique reactivity and biological properties.

Synthesis Methods

The synthesis of 2-Bromo-4-cyclopropanecarbonylphenol can be achieved through various chemical reactions, including:

  • Electrophilic Aromatic Substitution : Bromination followed by cyclopropanation.
  • Carbonylation Reactions : Utilizing carbonyl sources to introduce the cyclopropanecarbonyl moiety.

The biological activity of 2-Bromo-4-cyclopropanecarbonylphenol is primarily attributed to its ability to interact with various biological targets. The compound's carbonyl group can form hydrogen bonds with proteins, enhancing binding affinity and specificity. This interaction may lead to modulation of enzymatic activities or receptor functions.

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of 2-Bromo-4-cyclopropanecarbonylphenol have shown promise in cancer research. Compounds with similar functionalities have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Comparative Studies

A comparative analysis with structurally similar compounds can provide insights into the unique biological activities of 2-Bromo-4-cyclopropanecarbonylphenol. The following table summarizes some related compounds and their biological activities:

Compound NameMolecular FormulaSimilarity IndexNotable Activity
2-Bromo-4-chlorophenolC6_6H4_4BrClO0.85Antimicrobial activity
4-Bromo-2-(hydroxymethyl)phenolC7_7H7_7BrO2_20.87Antioxidant properties
2-Bromo-4-methylphenolC7_7H7_7BrO0.88Cytotoxic effects on tumor cells

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on halogenated phenolic compounds demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. Although specific data on 2-Bromo-4-cyclopropanecarbonylphenol were not available, its structural analogs showed minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
  • Cytotoxicity Assessment : In vitro assays using cancer cell lines revealed that structurally related compounds exhibited IC50_{50} values between 5 to 30 µM, indicating potential for further exploration of 2-Bromo-4-cyclopropanecarbonylphenol in cancer therapeutics.

Q & A

Basic Research Questions

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to confirm the structure of 2-Bromo-4-cyclopropanecarbonylphenol?

  • Methodological Answer : Use 1D/2D NMR (e.g., 1H^1H, 13C^{13}C, COSY, HSQC) to assign protons and carbons, focusing on the bromine-induced deshielding and cyclopropane ring coupling patterns. IR spectroscopy should confirm the carbonyl (C=O) stretch (~1680–1720 cm1^{-1}) and phenol O–H stretch (~3200–3600 cm1^{-1}. For quantitative analysis, integrate 1H^1H NMR peaks to verify purity and substituent ratios .

Q. What safety protocols are critical when handling brominated phenolic compounds like 2-Bromo-4-cyclopropanecarbonylphenol?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. Store at 0–6°C to prevent degradation (common for brominated aromatics). Monitor for bromine release during reactions using gas detectors. Dispose of waste via halogen-specific protocols (e.g., neutralization with NaHCO3_3) .

Q. How to design a synthetic route for 2-Bromo-4-cyclopropanecarbonylphenol from precursor molecules?

  • Methodological Answer : Start with 4-cyclopropanecarbonylphenol , brominate selectively at the ortho position using NBS (N-bromosuccinimide) under radical conditions (AIBN initiator, CCl4_4). Monitor reaction progress via TLC (Rf_f shifts) and isolate via column chromatography (silica gel, hexane/EtOAc gradient). Yield optimization requires controlling temperature (60–80°C) and stoichiometry (1:1.2 phenol:NBS) .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of 2-Bromo-4-cyclopropanecarbonylphenol?

  • Methodological Answer : Grow single crystals via slow evaporation (CH2 _2Cl2 _2/hexane). Use SHELXL for structure refinement, focusing on anisotropic displacement parameters for bromine and cyclopropane carbons. Validate with ORTEP-III to visualize thermal ellipsoids and confirm bond angles (e.g., cyclopropane C–C–C ~60°). Discrepancies in torsion angles may indicate conformational flexibility .

Q. What strategies address contradictions in biological activity data (e.g., cytotoxicity) for brominated phenolic derivatives?

  • Methodological Answer : Replicate assays (e.g., MTT, apoptosis markers) under controlled oxygen levels (hypoxia vs. normoxia) to assess redox-sensitive effects. Use LC-MS to verify compound stability in cell media. Cross-validate with computational docking (AutoDock Vina) to correlate activity with electron-withdrawing effects of bromine on phenol’s binding affinity .

Q. How to optimize reaction conditions for regioselective functionalization of 2-Bromo-4-cyclopropanecarbonylphenol?

  • Methodological Answer : For Suzuki-Miyaura coupling, screen palladium catalysts (Pd(PPh3 _3)4 _4 vs. PdCl2 _2(dppf)) and bases (K2 _2CO3 _3 vs. Cs2 _2CO3 _3) in THF/H2 _2O. Monitor regioselectivity via 19F^{19}F NMR (if fluorinated boronic acids are used). DFT calculations (B3LYP/6-31G*) can predict activation barriers for competing reaction pathways .

Q. What computational methods predict the electronic effects of the cyclopropane ring on bromine’s reactivity?

  • Methodological Answer : Perform density functional theory (DFT) using Gaussian09 to calculate HOMO/LUMO energies and Fukui indices. Compare charge distribution (Mulliken/NPA) in the parent phenol vs. brominated derivative. Solvent effects (PCM model for DMSO) refine predictions for nucleophilic attack sites .

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